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Compound of Interest

Compound Name: N-Allyloxyphthalimide

Cat. No.: B1272531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-
Allyloxyphthalimide from N-hydroxyphthalimide. The document details a robust and efficient

experimental protocol, presents key quantitative data in a structured format, and includes

visualizations of the synthetic pathway and experimental workflow to facilitate understanding

and implementation in a laboratory setting.

Introduction
N-Allyloxyphthalimide is a valuable building block in organic synthesis, serving as a precursor

for the introduction of the allyloxyamino group in the development of novel therapeutic agents

and other functional molecules. The synthesis of this compound is typically achieved through

the O-alkylation of N-hydroxyphthalimide with an appropriate allylating agent. This guide

focuses on a highly effective method utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a

base in dimethylformamide (DMF), which offers significant advantages in terms of reaction

speed, clean conversion, and high yields.

Reaction Scheme and Mechanism
The synthesis of N-Allyloxyphthalimide proceeds via a nucleophilic substitution reaction. N-

hydroxyphthalimide is first deprotonated by a non-nucleophilic base, such as DBU, to form the
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corresponding phthalimide N-oxide anion. This anion then acts as a nucleophile, attacking the

electrophilic carbon of an allyl halide, typically allyl bromide, to yield the desired N-
Allyloxyphthalimide product through an SN2 mechanism.

Reactants

Products

N-Hydroxyphthalimide

N-Allyloxyphthalimide

1. DBU, DMF
2. Allyl Bromide

Allyl Bromide

DBU (Base)

DBU·HBr

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of N-Allyloxyphthalimide.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of N-
Allyloxyphthalimide and related alkoxyphthalimides, providing a clear comparison of reaction

parameters and outcomes.
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Entry
Alkyl
Halide

Base Solvent
Reaction
Time (h)

Yield (%)
Referenc
e

1
Propargyl

Bromide
DBU DMF 0.5 - 2 High [1]

2

Various

Alkyl

Halides

DBU DMF 0.5 - 2 High [1]

3
Cyclohexe

ne
Pyridine CH₃CN 0.6 70 [2]

4
Cyclopente

ne
Pyridine CH₃CN 0.6 72 [3]

5
Allylbenzen

e*
Pyridine CH₃CN 0.6 54 [2]

* Data from an electrochemical synthesis method providing characterization of N-
allyloxyphthalimide derivatives.

Experimental Protocol
This section provides a detailed methodology for the synthesis of N-Allyloxyphthalimide
based on the efficient DBU/DMF system.[1][4]

Materials:

N-hydroxyphthalimide

Allyl bromide

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Dimethylformamide (DMF)

1 N Hydrochloric acid (HCl)

Ethanol (for recrystallization, optional)
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Deionized water

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Büchner funnel and filter flask

Standard laboratory glassware

Procedure:

To a stirred solution of N-hydroxyphthalimide (1.0 eq) and allyl bromide (1.1 eq) in DMF, add

DBU (1.0 eq) dropwise at room temperature.

Continue stirring the reaction mixture at room temperature for 0.5-2 hours. The reaction

progress can be monitored by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into a beaker containing cold 1 N HCl solution.

A precipitate of N-Allyloxyphthalimide will form. Collect the solid product by vacuum

filtration using a Büchner funnel.

Wash the collected solid with deionized water to remove any remaining salts and impurities.

The crude product can be further purified by recrystallization from ethanol or by column

chromatography on silica gel if necessary.

Dry the purified N-Allyloxyphthalimide under vacuum to a constant weight.

Experimental Workflow and Logic
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The following diagram illustrates the logical flow of the experimental procedure, from the initial

reaction setup to the final purification of the product.

Start

Combine N-Hydroxyphthalimide,
Allyl Bromide, and DMF in a flask

Add DBU dropwise
at room temperature

Stir for 0.5-2 hours

Pour reaction mixture
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Caption: Experimental workflow for N-Allyloxyphthalimide synthesis.

Characterization Data
While specific characterization data for the unsubstituted N-Allyloxyphthalimide from the

DBU/DMF protocol is not detailed in the primary reference, representative data for structurally

similar N-allyloxyphthalimide derivatives synthesized via an electrochemical method are

presented below. This data can serve as a useful reference for the characterization of the

target compound.

Compound
1H NMR (CDCl₃, δ
ppm)

13C NMR (CDCl₃, δ
ppm)

HRMS (m/z)

2-(Cyclohex-2-en-1-

yloxy)isoindoline-1,3-

dione

7.91–7.66 (m, 4H),

6.17–5.99 (m, 1H),

5.98–5.85 (m, 1H),

4.73 (d, J = 5.0 Hz,

1H), 2.25–1.51 (m,

6H)

166.1, 135.1, 134.5,

129.9, 124.0, 123.5,

81.5, 78.7, 27.4, 25.3,

18.3

[M+H]⁺ calcd for

C₁₄H₁₃NO₃ 244.0968;

found 244.0966[2]

2-(Cyclopent-2-en-1-

yloxy)isoindoline-1,3-

dione

7.95–7.60 (m, 4H),

6.30–6.14 (m, 1H),

6.02–5.85 (m, 1H),

5.48–5.30 (m, 1H),

2.69–2.11 (m, 4H)

164.5, 138.9, 134.0,

129.1, 128.2, 125.1,

94.2, 37.0, 27.2

[M+NH₄]⁺ calcd for

C₁₃H₁₁NO₃ 247.1077;

found 247.1084[3]

2-((3-

Phenylallyl)oxy)isoind

oline-1,3-dione

7.88–7.69 (m, 4H),

7.43–7.22 (m, 5H),

6.70 (d, J = 15.9 Hz,

1H), 6.60–6.40 (m,

1H), 4.90 (d, J = 7.0

Hz, 2H)

163.9, 137.6, 135.9,

134.5, 129.6, 128.7,

128.5, 127.0, 124.8,

122.2, 78.7

[M+H]⁺ calcd for

C₁₇H₁₃NO₃ 280.0968;

found 280.0967[2]

Conclusion
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The synthesis of N-Allyloxyphthalimide from N-hydroxyphthalimide via O-alkylation with allyl

bromide using DBU in DMF is a highly efficient and straightforward method.[1][4] This protocol

offers several advantages, including mild reaction conditions, short reaction times, and high

yields, making it an attractive choice for both small-scale and large-scale preparations. The

detailed experimental procedure and supporting data provided in this guide are intended to

enable researchers to successfully synthesize this important chemical intermediate for their

research and development needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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